molecular formula C3H2F5NO2 B13524462 2,2-Difluoro-2-(trifluoromethoxy)acetamide

2,2-Difluoro-2-(trifluoromethoxy)acetamide

Cat. No.: B13524462
M. Wt: 179.05 g/mol
InChI Key: RWUXMOLFGPOQQW-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(trifluoromethoxy)acetamide is a fluorinated organic compound with the molecular formula C3H2F5NO2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both difluoro and trifluoromethoxy groups imparts significant stability and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(trifluoromethoxy)acetamide typically involves the reaction of difluoroacetic acid with trifluoromethoxyamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(trifluoromethoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler fluorinated compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds with different functional groups.

Scientific Research Applications

2,2-Difluoro-2-(trifluoromethoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(trifluoromethoxy)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroacetamide: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    Trifluoromethoxyacetamide: Contains only the trifluoromethoxy group without the difluoro substitution.

    2,2,2-Trifluoroacetamide: Contains three fluorine atoms on the same carbon, leading to different reactivity.

Uniqueness

2,2-Difluoro-2-(trifluoromethoxy)acetamide is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific fluorinated functionalities.

Properties

IUPAC Name

2,2-difluoro-2-(trifluoromethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F5NO2/c4-2(5,1(9)10)11-3(6,7)8/h(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUXMOLFGPOQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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